molecular formula C12H26O2 B3047105 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane CAS No. 13535-43-8

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane

Cat. No. B3047105
CAS RN: 13535-43-8
M. Wt: 202.33 g/mol
InChI Key: XJHDPOVDJHTDNK-UHFFFAOYSA-N
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Description

2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane is a chemical compound that is commonly used in scientific research. It is a colorless liquid that has a molecular formula of C12H26O2 and a molecular weight of 202.34 g/mol. This compound is also known as MTBE and is primarily used as a solvent in various laboratory experiments.

Scientific Research Applications

1. Analysis of Liquid-Phase Etherification Reactions

A comprehensive study examined the chemical equilibrium in the liquid-phase synthesis of various ethers, including 2-methoxy-2-methylpropane and others, by reacting isobutene with linear primary alcohols like methanol, ethanol, and 1-butanol. The study utilized ion exchange resins as catalysts in different reactor systems and analyzed thermodynamic properties such as standard molar enthalpy, entropy changes of reaction, and enthalpy change of formation for the ethers. This research provides valuable insights into the thermodynamics and kinetics of ether synthesis reactions, which could be relevant for understanding and utilizing compounds like 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane in industrial applications (Badia et al., 2016).

2. Photometric Determination in Nickel Alloys

Another application involves the synthesis of azoderivatives based on ethyl acetoacetate for the photometric determination of copper(II) in nickel alloys. While the specific compound , 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane, wasn't directly studied, the research into these azoderivatives might offer a framework for developing similar photometric assays for other compounds or ions in various industrial contexts (Makhmudov et al., 2008).

3. Dissociation Dynamics of Molecules

A study on the dissociation dynamics of low-lying triplet states in butane and butene molecules provides insights into the dissociation processes of these molecules. The research findings could be potentially extrapolated or applied to understand the behavior of 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane under similar conditions (Beijersbergen et al., 1992).

properties

IUPAC Name

2-methyl-1-[1-(2-methylbutoxy)ethoxy]butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-6-10(3)8-13-12(5)14-9-11(4)7-2/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHDPOVDJHTDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(C)OCC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338829
Record name 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13535-43-8
Record name 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Di(2-methylbutoxy)ethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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